molecular formula C15H19N3O3 B5407464 N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5407464
M. Wt: 289.33 g/mol
InChI Key: UWDBBSQXFOLSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. J147 was first identified in 2011 by researchers at the Salk Institute for Biological Studies in La Jolla, California. Since then, it has been the subject of numerous studies and has shown promising results in preclinical trials.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may work by increasing the production of proteins involved in mitochondrial function and cellular energy metabolism. This may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and increase the production of neurotrophic factors. This compound has also been found to reduce inflammation and improve synaptic function in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is that it has been shown to have low toxicity and few side effects. This makes it a promising candidate for further preclinical and clinical trials. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its therapeutic potential.

Future Directions

There are a number of future directions for research on N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of focus is on further elucidating its mechanism of action. This will help to better understand how this compound works and may lead to the development of more targeted therapies. Another area of focus is on conducting further preclinical and clinical trials to evaluate its safety and efficacy. Additionally, researchers may explore the potential of this compound for treating other neurodegenerative diseases beyond Alzheimer's disease.

Synthesis Methods

N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. This intermediate is then reacted with hydrazine hydrate to form 3,4-dimethoxyphenyl hydrazine, which is subsequently reacted with ethyl chloroformate to form the final product, this compound.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of the disease. This compound has also been found to have neuroprotective effects, reducing the accumulation of toxic proteins such as amyloid beta and tau in the brain.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-18-8-7-12(17-18)15(19)16-10-11-5-6-13(20-2)14(9-11)21-3/h5-9H,4,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDBBSQXFOLSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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